molecular formula C12H19NO3S B13860697 (3-Hydroxy-3-thiophen-3-yl-propyl)-carbamic acid tert-butyl ester

(3-Hydroxy-3-thiophen-3-yl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B13860697
M. Wt: 257.35 g/mol
InChI Key: MQBCFVHPRZASEQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-hydroxy-3-thiophen-3-ylpropylamine.

    Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions between carbamates and biological macromolecules.

Medicine

In medicinal chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of drug candidates with therapeutic applications.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(3-thiophen-3-ylpropyl)carbamate
  • tert-Butyl N-(3-hydroxy-3-phenylpropyl)carbamate

Uniqueness

The presence of both a hydroxy group and a thiophene ring in tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate distinguishes it from other similar compounds

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-4-10(14)9-5-7-17-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15)

InChI Key

MQBCFVHPRZASEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CSC=C1)O

Origin of Product

United States

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